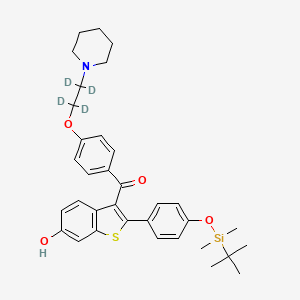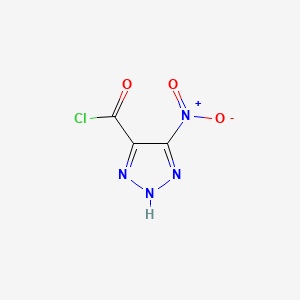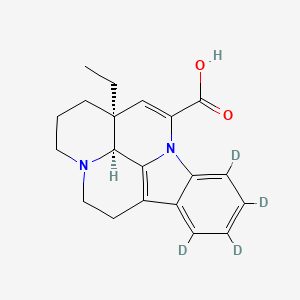
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
Vue d'ensemble
Description
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders . It has a molecular formula of C6H3ClF3NO2S .
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is represented by the SMILES string FC(F)(F)c1ccc(cn1)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride appears as white to cream or pale yellow crystals, powder, or fused solid. It has a melting point of 41-46°C .Applications De Recherche Scientifique
Agrochemical Industry
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The introduction of Fluazifop-butyl marked the first use of these derivatives in the market, and since then, over 20 new agrochemicals containing this motif have been named .
Pharmaceutical Industry
In the pharmaceutical sector, several products containing the trifluoromethylpyridine moiety have been approved for market use. Additionally, many candidates are currently undergoing clinical trials. The unique combination of the physicochemical properties of the fluorine atom with the pyridine moiety contributes to the biological activities of these derivatives .
Veterinary Medicine
The veterinary industry also utilizes trifluoromethylpyridine derivatives. Two veterinary products containing this group have been granted market approval, showcasing the versatility of this compound beyond human pharmaceuticals .
Chemical Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic compounds. Its role is crucial in the development of new materials and chemicals that possess unique properties due to the presence of fluorine .
Sensitivity Enhancement in Analytical Chemistry
Pyridine-3-sulfonyl chloride: derivatives are used as derivatization agents to enhance the sensitivity of metabolites in biological samples. This application is particularly important in high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) for the determination of steroidal estrogens and bisphenols .
Cognitive Disorder Treatments
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: is used in the preparation of N-sulfonamido polycyclic pyrazolyl compounds, which are being researched for the treatment of cognitive disorders. This highlights its potential in developing therapeutic agents for neurological conditions .
Safety and Hazards
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .
Propriétés
IUPAC Name |
6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)4-1-2-5(11-3-4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLNIQAWVNZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670711 | |
| Record name | 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959996-58-8 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959996-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)




